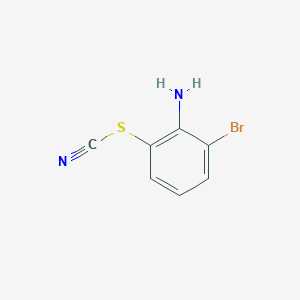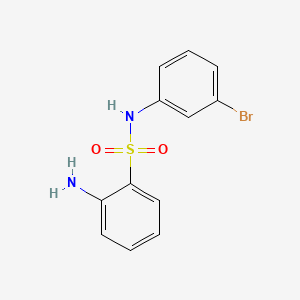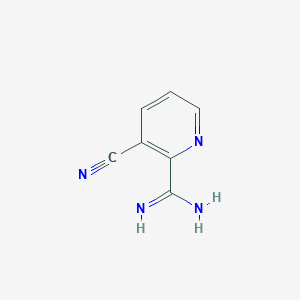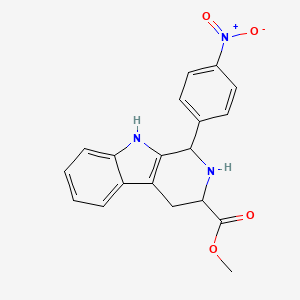![molecular formula C16H10N10O4 B13027911 6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) is a complex organic compound with a unique structure that includes both imidazole and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) typically involves multi-step reactions. The initial step often includes the formation of the imidazole and triazole rings, followed by their coupling with a hydroxyphenyl group. Common reagents used in these reactions include hydrazine, formic acid, and various catalysts to facilitate ring formation and coupling reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines .
Aplicaciones Científicas De Investigación
6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) involves its interaction with specific molecular targets and pathways. The compound’s imidazole and triazole rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Another compound with similar structural features but different functional groups.
3-Amino-1,2,4-triazole: Shares the triazole ring but lacks the imidazole ring and hydroxyphenyl group.
Uniqueness
6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) is unique due to its combination of imidazole and triazole rings, along with the hydroxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H10N10O4 |
|---|---|
Peso molecular |
406.32 g/mol |
Nombre IUPAC |
2,2-bis(5-hydroxy-3-iminoimidazo[2,1-c][1,2,4]triazol-6-yl)-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H10N10O4/c17-13-21-23-15-19-8(11(29)25(13)15)7(10(28)5-2-1-3-6(27)4-5)9-12(30)26-14(18)22-24-16(26)20-9/h1-4,7,17-18,27,29-30H |
Clave InChI |
KKJIKQLLMYJEMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(=O)C(C2=C(N3C(=N)N=NC3=N2)O)C4=C(N5C(=N)N=NC5=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)


![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)

![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)




![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)


